molecular formula C23H25N3O5 B4333523 ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B4333523
M. Wt: 423.5 g/mol
InChI Key: PEHRXKGETOYNJB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS: 727405-88-1) is a pyrimido[1,2-a]benzimidazole derivative with a molecular formula of C₂₃H₂₅N₃O₅ (molar mass: 423.46 g/mol). Its structure features a 1,4-dihydropyrimido[1,2-a]benzimidazole core substituted with:

  • An ethyl ester group at position 3,
  • A methyl group at position 2,
  • A 2,3,4-trimethoxyphenyl moiety at position 4 .

The compound is synthesized via multicomponent reactions (MCRs), typically involving 2-aminobenzimidazole, aldehydes, and β-keto esters under reflux conditions in polar aprotic solvents like DMF . Its predicted physicochemical properties include a density of 1.29 g/cm³, boiling point of 544.5°C, and pKa of 5.00 . The 2,3,4-trimethoxyphenyl substituent may enhance bioavailability by improving hydrogen bonding and lipophilicity, while the ethyl ester group contributes to metabolic stability .

Properties

IUPAC Name

ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-6-31-22(27)18-13(2)24-23-25-15-9-7-8-10-16(15)26(23)19(18)14-11-12-17(28-3)21(30-5)20(14)29-4/h7-12,19H,6H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHRXKGETOYNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=C(C=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[1,2-a]benzimidazole derivatives exhibit structural diversity, primarily through substitutions at positions 2, 3, and 4. Below is a detailed comparison of the target compound with analogs:

Structural and Physicochemical Comparisons

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target compound 2-Me, 3-COOEt, 4-(2,3,4-OMePh) C₂₃H₂₅N₃O₅ 423.46 High lipophilicity due to three methoxy groups; moderate pKa (5.00).
2-Methoxyethyl ester analog 2-Me, 3-COO(2-MeOEt), 4-(2,3,4-OMePh) C₂₄H₂₇N₃O₆ 453.49 Increased solubility due to ether linkage; higher molar mass.
Ethyl 4-(4-pyridinyl) analog 2-Me, 3-COOEt, 4-(4-Py) C₂₀H₁₈N₄O₂ 370.39 Basic pyridinyl group enhances hydrogen bonding; lower lipophilicity.
Ethyl 4-(4-nitrophenyl) analog 2-CF₃, 3-COOEt, 4-(4-NO₂Ph) C₂₂H₁₆F₃N₃O₄ 467.38 Electron-withdrawing NO₂ and CF₃ groups; potential for enhanced reactivity.
N-(4-Chlorophenyl) carboxamide analog (VK-502) 2-Me, 3-CONH(4-ClPh), 4-(biphenyl-pyridinone) C₃₄H₂₄ClN₅O₂ 602.04 Chlorophenyl group increases lipophilicity; amide linkage improves stability.

Spectral and Crystallographic Data

  • IR spectroscopy: The target compound’s IR spectrum would display methoxy C-O stretches (~1250–1050 cm⁻¹) and ester C=O absorption (~1650 cm⁻¹) . In contrast, nitro-containing analogs (e.g., VK-510) show strong NO₂ stretches at 1520–1350 cm⁻¹ .
  • X-ray crystallography : The 4-nitrophenyl analog () exhibits planar fused-ring systems stabilized by π-π stacking and C–H···N/O interactions, suggesting similar packing for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

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